molecular formula C15H13N3O3S B11314423 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid

Cat. No.: B11314423
M. Wt: 315.3 g/mol
InChI Key: OCHFHDDANFLLGX-UHFFFAOYSA-N
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Description

The compound 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid features a pyrimidine core substituted with a cyano group at position 5, a 4-methylphenyl group at position 6, and a keto group at position 2. A sulfanyl (-S-) linker connects the pyrimidine ring to a propanoic acid moiety. The propanoic acid group may enhance solubility or enable salt formation for pharmaceutical formulations, while the sulfanyl linker could influence redox stability or molecular interactions.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C15H13N3O3S/c1-8-3-5-10(6-4-8)12-11(7-16)13(19)18-15(17-12)22-9(2)14(20)21/h3-6,9H,1-2H3,(H,20,21)(H,17,18,19)

InChI Key

OCHFHDDANFLLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC(C)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclocondensation of appropriate precursors such as cyanoacetamide and an aldehyde derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Final Assembly: The final step involves the coupling of the pyrimidine derivative with a propanoic acid derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the cyano group using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiol reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

Building Block for Synthesis : This compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, making it a versatile intermediate in organic synthesis.

Biology

Enzyme Inhibition Studies : Research indicates that 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in various organisms.

Protein Binding Studies : The compound has been investigated for its ability to bind to proteins, which could influence drug design and development. Understanding these interactions is crucial for developing therapeutic agents targeting specific proteins involved in disease processes.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For example, derivatives of similar pyrimidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Target CompoundHeLa (Cervical Cancer)TBDTBD
Similar Derivative AA549 (Lung Cancer)5.0ROS Generation
Similar Derivative BMCF-7 (Breast Cancer)3.2Apoptosis Induction

These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction .

Antimicrobial Activity

The presence of the sulfanyl group suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains:

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target CompoundTBDTBD

Research indicates that modifications to the chemical structure can enhance antimicrobial efficacy, making it a candidate for further investigation as an antimicrobial agent .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of dihydrofolate reductase by the target compound revealed that it could effectively reduce enzyme activity in vitro. This inhibition led to decreased proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent against cancers reliant on folate metabolism .

Case Study 2: Anticancer Properties

In another investigation, derivatives of this compound were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The most potent derivatives exhibited IC50 values below 10 µM, indicating strong anticancer potential and warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOIC ACID involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares the target compound with structurally related molecules from diverse sources:

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Pyrimidine 5-CN, 6-(4-methylphenyl), 4-oxo, 2-sulfanyl linker to propanoic acid Cyano, keto, sulfanyl, carboxylic acid Hypothetical: Enzyme inhibition -
Fluazifop () Aryloxyphenoxypropanoic acid 4-(Trifluoromethyl)pyridinyloxy phenoxy Ether, carboxylic acid Herbicide (ACCase inhibitor)
Haloxyfop () Aryloxyphenoxypropanoic acid 3-Chloro-5-(trifluoromethyl)pyridinyloxy phenoxy Ether, carboxylic acid Herbicide (ACCase inhibitor)
Imp. D(EP): 2-(4-Methylphenyl)-propanoic Acid () Benzene 4-Methylphenyl directly bonded to propanoic acid Carboxylic acid Pharmaceutical impurity standard
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acid () Hexahydropyrimidine 6-Oxo, 3-sulfanylpropanoyl, 4-carboxylic acid Keto, sulfanyl, carboxylic acid Antihypertensive drug candidate

Key Differences and Implications

Core Structure: The target’s pyrimidine ring (aromatic, planar) contrasts with the hexahydropyrimidine (saturated, non-planar) in ’s compound, which may affect binding to flat enzymatic active sites . Fluazifop and haloxyfop lack a heterocyclic core, instead relying on aryloxy-phenoxypropanoic acid scaffolds for herbicidal activity via acetyl-CoA carboxylase (ACCase) inhibition .

D(EP) (pKa ~4.8 for similar propanoic acids) . The sulfanyl linker may confer higher oxidative instability compared to ether linkages in fluazifop but could enhance metal-binding capacity.

Biological Activity :

  • Pyrimidine derivatives (e.g., ’s compound) often target enzymes like dihydroorotate dehydrogenase (DHODH) or angiotensin-converting enzyme (ACE), suggesting the target could share mechanistic pathways .
  • Fluazifop’s herbicidal activity highlights the role of carboxylic acid groups in disrupting lipid biosynthesis, a property the target might exploit if optimized for agrochemical use .

Synthetic Considerations: The sulfanyl linker in the target compound could be synthesized via nucleophilic substitution between a pyrimidine-thiol intermediate and bromopropanoic acid, contrasting with the Friedel-Crafts acylation used for Imp. D(EP) .

Physicochemical Properties (Hypothetical)

Property Target Compound Imp. D(EP) Fluazifop
Molecular Weight (g/mol) ~357 (calculated) 164.19 383.3
Water Solubility Low (due to aromaticity) Moderate (carboxylic acid) Low (lipophilic substituents)
pKa (Carboxylic Acid) ~3.9–4.2 (estimated) ~4.8 ~3.5

Biological Activity

2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a cyano group and a sulfanyl moiety, contributing to its biological properties. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S with a molecular weight of approximately 318.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfanyl group enhances its binding affinity, potentially modulating pathways involved in inflammation and cancer progression.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies indicated that compounds with similar structures effectively reduced prostaglandin synthesis, leading to decreased inflammation in animal models .

3. Antitumor Activity

In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, indicating varying degrees of sensitivity among different cell lines .

Cell Line IC50 (µM) Notes
K56283.20Sensitive
MCF7>100Resistant
HeLa98Moderate sensitivity

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on COX Inhibition : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit COX enzymes, revealing structure-activity relationships that favor specific substitutions for enhanced activity .
  • Antitumor Efficacy : In a comparative study, the compound was assessed alongside known anticancer agents like doxorubicin, showing promising results in inhibiting tumor growth in vitro .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with PPARγ and VEGFR2, suggesting potential pathways for therapeutic applications in metabolic disorders and cancer.

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